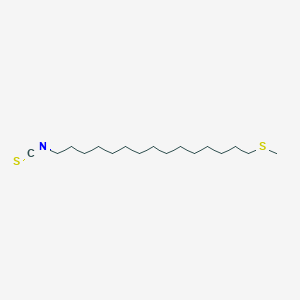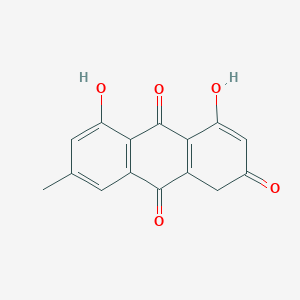
Benzo(e)pyrene-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)pyrene-4-acetic acid is a derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) PAHs are known for their complex ring structures and are often found in fossil fuels, wood smoke, and other organic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-4-acetic acid typically involves the oxidation of pyrene derivatives. One common method includes the Friedel-Crafts alkylation of hexahydro-γ-oxo-4-pyrenebutanoic acid, followed by decarboxylation and cyclization to yield benzo(e)pyrene . The reaction conditions often involve the use of catalysts such as ruthenium salts and oxidizing agents at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Benzo(e)pyrene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions include oxygenated derivatives, dihydro compounds, and various substituted benzo(e)pyrene derivatives .
科学的研究の応用
Benzo(e)pyrene-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential role in drug development and as a model compound for studying carcinogenic PAHs.
作用機序
The mechanism of action of benzo(e)pyrene-4-acetic acid involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind covalently to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include cytochrome P450 enzymes, which facilitate the formation of these reactive intermediates .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical properties.
Naphthopyrenes: PAHs with naphthalene units fused to the pyrene core
Uniqueness
Benzo(e)pyrene-4-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
113779-20-7 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-benzo[e]pyren-4-ylacetic acid |
InChI |
InChI=1S/C22H14O2/c23-20(24)12-14-11-13-5-3-9-18-16-6-1-2-7-17(16)19-10-4-8-15(14)22(19)21(13)18/h1-11H,12H2,(H,23,24) |
InChIキー |
CFSBBABQWJROBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)



![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)



![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
